molecular formula C9H11F2N3O B2408166 N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide CAS No. 2361639-99-6

N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide

Cat. No.: B2408166
CAS No.: 2361639-99-6
M. Wt: 215.204
InChI Key: HTFUDGMWKWKYHO-UHFFFAOYSA-N
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Description

N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the difluoroethyl-substituted pyrazole with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

    Biological Studies: The compound may serve as a probe for studying biological processes or as a ligand for binding studies with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoroethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine
  • Diacetone acrylamide
  • Imidazole-containing compounds

Uniqueness

N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide is unique due to the presence of both the difluoroethyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. The difluoroethyl group can enhance metabolic stability and bioavailability, while the prop-2-enamide moiety can provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[[2-(2,2-difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-2-9(15)12-5-7-3-4-13-14(7)6-8(10)11/h2-4,8H,1,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUDGMWKWKYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=NN1CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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